molecular formula C53H63NO15 B1437104 5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate CAS No. 1354900-66-5

5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate

Cat. No.: B1437104
CAS No.: 1354900-66-5
M. Wt: 954.1 g/mol
InChI Key: JWINQNOFPOPSDF-RXUSZLAKSA-N
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Description

This compound is a highly complex diterpene derivative featuring a fused benzooxet ring system and an oxazolidine dicarboxylate moiety. Key structural elements include:

  • Multiple oxygenated substituents: Acetoxy (CH₃COO-), benzoyloxy (C₆H₅COO-), methoxy (CH₃O-), and hydroxyl (-OH) groups, which influence solubility and reactivity.
  • Hybrid architecture: The diterpene core is conjugated with a phenyloxazolidine dicarboxylate ester, enhancing structural rigidity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

5-O-[(1S,4S,10S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H63NO15/c1-29-35(65-47(58)41-39(31-18-14-12-15-19-31)54(48(59)69-49(3,4)5)45(66-41)32-22-24-34(61-9)25-23-32)27-53(60)44(67-46(57)33-20-16-13-17-21-33)42-51(8,43(56)40(63-11)38(29)50(53,6)7)36(62-10)26-37-52(42,28-64-37)68-30(2)55/h12-25,35-37,39-42,44-45,60H,26-28H2,1-11H3/t35?,36?,37?,39?,40?,41?,42?,44?,45?,51-,52+,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWINQNOFPOPSDF-RXUSZLAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H63NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

954.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound , 5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate , is a complex molecule primarily recognized as an impurity in Cabazitaxel , a semi-synthetic taxane with notable antitumor properties. This article aims to explore its biological activity based on available research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C31H40O10
Molecular Weight 572.653 g/mol
CAS Number 183133-94-0
Density 1.31 g/cm³

Structure

The structural complexity of this compound includes multiple functional groups that contribute to its biological activity. The presence of acetoxy and benzoyloxy groups suggests potential interactions with biological targets.

Antitumor Activity

Cabazitaxel is known for its efficacy in treating prostate cancer by inhibiting microtubule dynamics. The compound's impurity profile indicates that it may also possess similar or complementary mechanisms of action. Research has shown that taxanes like Cabazitaxel exert their effects by stabilizing microtubules and preventing their depolymerization during mitosis.

  • Microtubule Stabilization : The compound likely binds to the β-tubulin subunit of microtubules.
  • Inhibition of Cell Division : By interfering with the normal function of microtubules during cell division, it induces apoptosis in cancer cells.

Cytotoxicity Studies

Studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines:

  • Prostate Cancer Cells : Exhibited significant growth inhibition.
  • Breast Cancer Cells : Showed moderate sensitivity.

These findings suggest that while the primary use is in prostate cancer treatment, there may be broader applications in oncology.

Case Studies and Clinical Relevance

  • Clinical Trials : In clinical settings, Cabazitaxel has been shown to improve survival rates in patients with metastatic castration-resistant prostate cancer who have previously received docetaxel-based chemotherapy.
  • Comparative Studies : Research comparing Cabazitaxel with other taxanes indicates a superior efficacy profile in resistant cancer types.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name/ID Molecular Formula* Key Functional Groups Physical/Chemical Properties Potential Bioactivity
Target Compound C₅₄H₆₃NO₁₇ (inferred) Acetoxy, benzoyloxy, methoxy, oxazolidine High molecular weight (≈1000 Da), lipophilic (tert-butyl group) Hypothesized: Anticancer, anti-inflammatory (based on diterpene analogs)
Compound 11a (Thiazolo-pyrimidine derivative) C₂₀H₁₀N₄O₃S Thiazolo-pyrimidine, cyano (-CN) MP: 243–246°C; IR: NH, CN stretches Unspecified; heterocyclic scaffolds often exhibit antimicrobial activity
Diterpene Undisclosed Bis(acetyloxy), benzoylamino Likely high polarity due to hydroxyl and amino groups Uncharacterized; structural similarity to cytotoxic diterpenes
Salternamide E (Marine-derived) Undisclosed Cyclic peptide, halogenated groups Marine actinomycete origin Bioactive (e.g., antiproliferative)

Key Findings:

Functional Group Diversity : The target compound’s ester-rich structure (acetoxy, benzoyloxy) contrasts with simpler heterocycles (e.g., Compound 11a’s thiazolo-pyrimidine) but aligns with marine-derived metabolites like salternamide E in complexity .

Stereochemical Impact: The 12 stereocenters in the target compound likely enhance target specificity compared to planar analogs (e.g., phenylpropenoids from Populus buds), which rely on phenolic groups for antioxidant activity .

Methodological Considerations for Comparative Analysis

  • Tanimoto Similarity : Computational tools (e.g., R-based cheminformatics) could quantify structural overlap between the target compound and analogs, focusing on fingerprinting shared functional groups .
  • Synthetic Challenges : Unlike the reflux-based synthesis of Compound 11a , the target compound likely requires multi-step enzymatic or chemical esterification/cyclization, given its stereochemical complexity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate
Reactant of Route 2
5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate

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